molecular formula C20H30Cl2N2S2 B12754499 beta,beta'-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride CAS No. 95697-03-3

beta,beta'-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride

Katalognummer: B12754499
CAS-Nummer: 95697-03-3
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: RIQHDUPVVJDDMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a disulfide bridge linking two N,alpha-dimethylphenethylamine molecules. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride typically involves the reaction of N,alpha-dimethylphenethylamine with a disulfide-forming reagent. One common method is the oxidation of N,alpha-dimethylphenethylamine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors in biological systems, potentially affecting their activity. The disulfide bridge allows the compound to form reversible covalent bonds with thiol groups in proteins, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Beta,beta’-Dithiobis(N,alpha-dimethylphenethylamine) dihydrochloride is unique due to the presence of the disulfide bridge, which imparts distinct chemical and biological properties. This feature allows the compound to participate in redox reactions and form reversible covalent bonds, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

95697-03-3

Molekularformel

C20H30Cl2N2S2

Molekulargewicht

433.5 g/mol

IUPAC-Name

N-methyl-1-[[2-(methylamino)-1-phenylpropyl]disulfanyl]-1-phenylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C20H28N2S2.2ClH/c1-15(21-3)19(17-11-7-5-8-12-17)23-24-20(16(2)22-4)18-13-9-6-10-14-18;;/h5-16,19-22H,1-4H3;2*1H

InChI-Schlüssel

RIQHDUPVVJDDMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=CC=C1)SSC(C2=CC=CC=C2)C(C)NC)NC.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.